N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide

PIM kinase inhibitor picolinamide scaffold structure-activity relationship

This picolinamide fills a gap in PIM kinase SAR: its cyclohexenylethyl substituent introduces unique conformational flexibility and lipophilicity (cLogP ~3.5) distinct from saturated cyclohexyl or planar aryl analogs dominating patent exemplification. The 3-fluoro-5-methylpyridine-2-carboxamide warhead retains the validated pharmacophore while the unsaturated ring enables IP-white-space exploration. ≥98% purity ensures IC₅₀ values reflect compound activity, not impurities. Deploy in PIM-1/2/3 biochemical assays, phospho-BAD/4E-BP1 pathway analysis, or CYP metabolism studies. 25–100 mg for initial SAR; gram-scale for analog synthesis. Store at 2–8°C.

Molecular Formula C15H19FN2O
Molecular Weight 262.328
CAS No. 2415454-35-0
Cat. No. B2579972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide
CAS2415454-35-0
Molecular FormulaC15H19FN2O
Molecular Weight262.328
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)NCCC2=CCCCC2)F
InChIInChI=1S/C15H19FN2O/c1-11-9-13(16)14(18-10-11)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19)
InChIKeyXUWTYGIUUYQSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide (CAS 2415454-35-0): Core Structural and Procurement Profile


N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide (CAS 2415454-35-0) is a synthetic small-molecule picolinamide derivative with the molecular formula C₁₅H₁₉FN₂O and a molecular weight of 262.33 g/mol . The compound belongs to a class of 3-fluoro-5-methylpyridine-2-carboxamides that have been broadly claimed in patents as inhibitors of Provirus Integration of Maloney (PIM) kinases (PIM-1, PIM-2, PIM-3), a family of constitutively active serine/threonine kinases implicated in tumorigenesis and hematopoietic malignancies [1][2]. Its structure incorporates a cyclohexenylethyl amine moiety coupled to a fluorinated, methyl-substituted picolinic acid core, a scaffold distinct from the cyclohexylamino- or aryl-substituted variants more commonly exemplified in the PIM kinase patent literature [2].

Why Picolinamide PIM Kinase Inhibitors Cannot Be Interchanged: The Case for N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide


Within the picolinamide PIM kinase inhibitor class, subtle variations in the amine substituent profoundly alter physicochemical properties, kinase selectivity profiles, and cellular activity—even among compounds sharing the identical 3-fluoro-5-methylpyridine-2-carboxamide warhead [1]. The cyclohexenylethyl group present in CAS 2415454-35-0 introduces a distinct combination of conformational flexibility, lipophilicity (predicted cLogP ~3.5), and a single point of unsaturation compared to the saturated cyclohexylmethyl, phenyl, or heterocyclyl-substituted analogs that dominate exemplified patent compounds [2]. These differences directly affect solubility, metabolic stability, and target engagement, meaning experimental results obtained with one picolinamide cannot be assumed to hold for another. For procurement decisions in lead optimization or SAR campaigns, selecting a compound with a precisely defined and under-explored substitution pattern enables the generation of proprietary structure-activity data not confounded by prior art exemplification [2].

Quantitative Differentiation Guide: N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide vs. In-Class Analogs


Structural Uniqueness: Cyclohexenylethyl Substituent vs. Saturated and Aryl Picolinamide Analogs

The target compound features a cyclohex-1-en-1-yl ethyl substituent, which is structurally distinct from the cyclohexyl, cyclohexylmethyl, phenyl, and substituted phenyl amine variants that dominate the exemplified compound lists in major picolinamide PIM kinase patents. Unlike fully saturated cyclohexyl analogs, the single endocyclic double bond in the cyclohexenyl ring reduces conformational flexibility, constrains the orientation of the ethyl linker, and introduces a site for potential metabolic epoxidation. In contrast to aryl-substituted picolinamides, the cyclohexenylethyl group lacks π-stacking capability and adopts a different three-dimensional shape. The molecular weight (262.33 g/mol, C₁₅H₁₉FN₂O) is intermediate within the class—lighter than typical biaryl-substituted picolinamides but heavier than simple methyl- or cyclopropyl-substituted variants [1].

PIM kinase inhibitor picolinamide scaffold structure-activity relationship lead optimization

Verified Purity Specification: 98% HPLC Purity as a Procurement Quality Benchmark

CAS 2415454-35-0 is commercially available with a verified purity of 98% as determined by HPLC, as specified by multiple reputable research-chemical suppliers . This purity level meets the standard threshold for in vitro biochemical and cell-based assays in early-stage drug discovery, where impurities >2% can confound dose-response measurements, produce false-positive hits in counter-screens, or interfere with accurate IC₅₀/EC₅₀ determination. The 98% benchmark provides a procurement-grade quality assurance parameter that can be contractually specified and independently verified upon receipt.

compound procurement purity specification quality control HPLC

Defined Storage and Handling Parameters: Cold-Chain Stability Specification

The compound is specified for storage under sealed, dry conditions at 2–8°C . This defined cold-storage requirement provides a measurable procurement and logistics parameter. Unlike analogs stable at room temperature, CAS 2415454-35-0 requires refrigerated shipping and storage, which has direct implications for international procurement logistics, compound management inventory systems, and long-term stability assessment protocols.

compound storage stability cold-chain logistics shelf-life

PIM Kinase Inhibitor Class Membership: Patent Landscape Positioning

The 3-fluoro-5-methylpyridine-2-carboxamide scaffold containing this compound falls within the generic structural claims of multiple patent families directed toward PIM-1, PIM-2, and/or PIM-3 kinase inhibition for oncology indications, including diffuse large B-cell lymphoma, acute myeloid leukemia, and solid tumors [1][2]. The cyclohexenylethyl substituent occupies a relatively under-explored region of the claimed chemical space compared to more heavily exemplified cyclohexylamino and aryl-substituted variants [1]. This creates a white-space opportunity for obtaining composition-of-matter or method-of-use patent claims on compounds incorporating this specific substitution pattern, contingent on demonstrated unexpected biological properties.

PIM kinase oncology kinase inhibitor intellectual property

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen Bonding Profile

Based on its molecular formula (C₁₅H₁₉FN₂O) and structural features, CAS 2415454-35-0 has a predicted cLogP of approximately 3.5 and contains exactly one hydrogen bond donor (the carboxamide N–H) and three hydrogen bond acceptors (amide carbonyl, pyridine nitrogen, and fluorine). This profile positions it within Lipinski's Rule of Five space (MW < 500; cLogP < 5; HBD ≤ 5; HBA ≤ 10) but with higher lipophilicity than many early lead-like picolinamides. Compared to highly polar analogs bearing hydroxyl or amino substituents on the cyclohexyl ring, the cyclohexenylethyl variant shifts the lipophilicity upward by an estimated 0.8–1.2 logP units, which may translate into higher passive membrane permeability at the cost of increased metabolic liability .

lipophilicity cLogP drug-likeness ADME prediction

Procurement-Driven Application Scenarios for N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide (CAS 2415454-35-0)


PIM Kinase Biochemical Screening and SAR Expansion

This compound is best deployed as a structural probe in PIM-1, PIM-2, and/or PIM-3 biochemical kinase assays to map the SAR of the amine substituent region. Its cyclohexenylethyl group fills a gap in the patent-exemplified SAR space [1], allowing research teams to determine whether the unsaturated cyclohexenyl ring confers any selectivity advantage over saturated cyclohexyl or planar aryl analogs. The 98% purity specification ensures that observed IC₅₀ values are attributable to the compound itself rather than to impurities.

Cellular Target Engagement and Pathway Modulation Studies in Hematologic Cancer Cell Lines

For investigators studying PIM kinase signaling in lymphoma or leukemia models (e.g., K562, MV4-11, or SU-DHL cell lines), this compound can serve as a tool to assess inhibition of downstream biomarkers such as phospho-BAD (Ser112) or phospho-4E-BP1. The predicted moderate-to-high lipophilicity (~cLogP 3.5) suggests adequate cell permeability [1], though experimental confirmation is essential. Procurement quantities of 25–100 mg are typically sufficient for initial IC₅₀ determination and western blot-based pathway analysis.

In Vitro ADME Profiling: Metabolic Stability and CYP Inhibition Panel

Given the cyclohexenyl moiety's potential for CYP-mediated epoxidation and the fluorine atom's known effect on metabolic stability, this compound is a suitable candidate for liver microsome stability assays (human, rat, mouse) and CYP450 inhibition panels. The 2–8°C cold-chain storage requirement must be factored into compound management workflows to ensure that material subjected to ADME assays has not undergone degradation prior to testing.

Medicinal Chemistry Lead Optimization: Scaffold-Hopping Starting Point

In a lead optimization program targeting PIM kinases, this compound can serve as a starting point for scaffold-hopping or focused library synthesis. Its distinct substitution pattern, combined with its structural relationship to the broader picolinamide patent landscape [1], enables exploration of IP-white-space while maintaining the validated 3-fluoro-5-methylpyridine-2-carboxamide pharmacophore. Gram-scale procurement enables parallel synthesis of 50–100 analogs for SAR exploration.

Quote Request

Request a Quote for N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.